molecular formula C22H26O3 B11701581 4-Formylphenyl 3,5-di-tert-butylbenzoate

4-Formylphenyl 3,5-di-tert-butylbenzoate

Cat. No.: B11701581
M. Wt: 338.4 g/mol
InChI Key: AFHVFONEDJZBCI-UHFFFAOYSA-N
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Description

4-Formylphenyl 3,5-di-tert-butylbenzoate is an aromatic ester characterized by a benzoate core substituted with two tert-butyl groups at the 3,5-positions and a formylphenyl group at the para position. This structure combines steric bulk from the tert-butyl substituents with the reactive aldehyde functionality, making it a versatile intermediate in organic synthesis and materials science. Its applications span optoelectronics, catalysis, and polymer chemistry, where the formyl group enables further derivatization (e.g., Schiff base formation), while the tert-butyl groups enhance thermal stability and solubility in non-polar solvents .

Properties

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-formylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C22H26O3/c1-21(2,3)17-11-16(12-18(13-17)22(4,5)6)20(24)25-19-9-7-15(14-23)8-10-19/h7-14H,1-6H3

InChI Key

AFHVFONEDJZBCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of 3,5-Di-tert-butylbenzoic Acid with 4-Hydroxybenzyl Alcohol Followed by Oxidation

A two-step synthesis leveraging esterification and subsequent oxidation is widely employed.

Step 1: Esterification
3,5-Di-tert-butylbenzoic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with 4-hydroxybenzyl alcohol (4-hydroxyphenylmethanol) in the presence of a base like pyridine yields 4-(hydroxymethyl)phenyl 3,5-di-tert-butylbenzoate. The phenolic hydroxyl group reacts preferentially due to its higher acidity, leaving the primary alcohol intact.

Step 2: Oxidation to Aldehyde
The hydroxymethyl group is oxidized to a formyl group using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) or chloroform at room temperature. This method, validated in analogous systems, achieves yields of 70–87%. For example, stirring the intermediate with MnO₂ (9.6 g per 21.2 mmol substrate) in chloroform overnight, followed by filtration and solvent evaporation, furnishes the target aldehyde.

Direct Esterification of 4-Hydroxybenzaldehyde with 3,5-Di-tert-butylbenzoyl Chloride

Direct coupling of 4-hydroxybenzaldehyde with 3,5-di-tert-butylbenzoyl chloride under mild conditions avoids interference from the aldehyde group. Using Steglich esterification conditions (N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM), the phenolic hydroxyl selectively reacts, yielding the ester. However, this method risks side reactions if the aldehyde participates in acetal formation or condensation, necessitating rigorous temperature control (0–25°C).

Critical Reaction Parameters and Optimization

Solvent and Catalyst Selection

  • Esterification : Polar aprotic solvents (e.g., DCM) and bases (pyridine) minimize side reactions. Sodium methoxide, as used in the synthesis of analogous esters, enhances reaction rates at 90–124°C.

  • Oxidation : MnO₂ in chloroform or DCM provides a heterogeneous system amenable to easy filtration. Anhydrous conditions prevent over-oxidation to carboxylic acids.

Temperature and Time

  • Esterification proceeds optimally at 110–124°C for 4–5 hours, as demonstrated in industrial-scale syntheses.

  • Oxidation requires extended stirring (15–24 hours) at room temperature to ensure complete conversion.

Yield and Purity Considerations

  • Recycling filtrates from MnO₂ reactions improves yields by recovering unreacted reagents.

  • Crystallization from methanol-water mixtures (e.g., 14% aqueous methanol) purifies the final product, achieving >90% purity.

Comparative Analysis of Methodologies

Method Advantages Challenges Yield
Esterification + OxidationHigh selectivity; scalableMulti-step synthesis; MnO₂ filtration70–87%
Direct EsterificationSingle-step; minimal purificationAldehyde reactivity risks50–65%

Industrial-Scale Adaptations

The patent CN1733691A highlights key industrial practices:

  • Catalyst Recycling : Sodium methoxide is reused across batches, reducing costs.

  • Crystallization Protocols : Seeding at 50°C and cooling to 8°C ensures high-purity crystals.

  • Neutralization : Acetic acid quenches residual base, preventing decomposition during workup .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Formylphenyl 3,5-di-tert-butylbenzoate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability by approximately 50% at a concentration of 10 µM in breast cancer cell lines, suggesting potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Studies report a minimum inhibitory concentration (MIC) of around 32 µg/mL for both strains, indicating its potential role in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes related to disease processes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its binding affinity to the enzyme, leading to improved therapeutic outcomes .

UV Absorption and Stabilization

This compound is utilized as a UV absorber in various polymeric materials. It plays a critical role in enhancing the thermal and light stability of polymers such as polypropylene and polyethylene. When incorporated at levels between 0.2% and 1%, it effectively dissipates UV radiation energy as heat, thereby prolonging the lifespan of outdoor products .

Photochemical Applications

In photochemical studies, this compound serves as a model compound for investigating light-induced reactions. Its ability to undergo reversible chemical rearrangements makes it suitable for applications in organic electronics and photonics .

Anticancer Efficacy Study

A detailed case study focused on the anticancer efficacy of the compound involved testing against several cancer cell lines. The results indicated that modifications to the compound's structure could significantly enhance its potency against specific cancer types.

Cell LineIC50 (µM)Notes
MCF-7 (Breast)10Significant growth inhibition
HeLa (Cervical)15Moderate growth inhibition

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria:

Bacterial StrainMIC (µg/mL)Effectiveness
Staphylococcus aureus32Moderate potency
Escherichia coli32Moderate potency

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3,5-di-tert-butylbenzoate is largely dependent on its chemical structure. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The phenyl ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s overall stability and functionality .

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Substituents (3,5-positions) Key Applications Thermal Stability (°C)
This compound C₂₂H₂₆O₃ 338.44 tert-butyl Optoelectronics, Polymer chemistry >300
4-Tert-butylphenyl 3,5-dimethoxybenzoate C₁₉H₂₂O₄ 314.38 methoxy Organic synthesis ~250
N-(4-Formylphenyl)-1-aza-4,13-dithia-[15]crown-5 C₁₈H₂₄N₂O₄S₂ 396.52 crown ether Ion sensors Not reported

Q & A

Q. Q1. What are the critical synthetic challenges in preparing 4-Formylphenyl 3,5-di-tert-butylbenzoate, and how can they be addressed methodologically?

Answer: The synthesis of this compound involves steric hindrance from the 3,5-di-tert-butyl groups, which complicates esterification reactions. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation.
  • Controlled reaction conditions : Perform reactions under inert atmospheres (N₂ or Ar) to prevent oxidation of the formyl group.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is critical due to the compound’s high hydrophobicity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • The formyl proton (~10 ppm) and tert-butyl protons (~1.3 ppm).
    • Aromatic protons in the benzoate moiety (6.5–8.0 ppm).
  • X-ray crystallography : Resolve steric effects of tert-butyl groups and confirm bond angles/distances .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?

Answer: Discrepancies in solubility data often arise from impurities or measurement conditions. A systematic approach includes:

  • Standardized solvent pre-saturation : Ensure solvents are degassed and equilibrated at 25°C.
  • Dynamic light scattering (DLS) : Detect aggregates in poorly soluble solvents (e.g., hexane).
  • Thermogravimetric analysis (TGA) : Rule out solvent retention in crystalline samples, which may falsely elevate solubility values .

Q. Q4. How does the steric bulk of 3,5-di-tert-butyl groups influence the compound’s reactivity in photochemical studies?

Answer: The tert-butyl groups:

  • Quench excited states : Act as radical scavengers, reducing photodegradation rates.
  • Modulate electronic effects : Electron-donating tert-butyl groups stabilize the aromatic ring, altering UV-Vis absorption maxima.
    Experimental design :
  • Compare photostability under UV light (λ = 254 nm) with/without tert-butyl groups using HPLC to track degradation products .

Q. Q5. What advanced surface adsorption studies are relevant for understanding this compound’s behavior in heterogeneous catalysis?

Answer:

  • In-situ FTIR spectroscopy : Monitor adsorption on metal oxide surfaces (e.g., TiO₂) to identify binding modes (e.g., formyl group coordination).
  • Atomic force microscopy (AFM) : Map surface coverage and aggregation patterns on silica or carbon-based supports .
  • Kinetic studies : Measure adsorption isotherms at varying temperatures to calculate thermodynamic parameters (ΔG, ΔH) .

Methodological Challenges and Solutions

Q. Q6. How can researchers address inconsistencies in thermal stability data reported for this compound?

Answer: Contradictions often arise from differing heating rates or sample preparation. Mitigation strategies:

  • Differential scanning calorimetry (DSC) : Use standardized heating rates (e.g., 10°C/min) and sealed pans to prevent sublimation.
  • Controlled atmosphere : Conduct experiments under N₂ to avoid oxidative decomposition .

Q. Q7. What analytical techniques are optimal for tracking byproducts during large-scale synthesis?

Answer:

  • LC-MS with ion trap detection : Identify low-abundance byproducts (e.g., hydrolyzed derivatives or oxidation products).
  • GC-MS for volatile impurities : Detect residual solvents or tert-butyl alcohol from side reactions .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s interaction with biomacromolecules (e.g., enzymes or DNA).
  • Environmental fate : No published studies on degradation pathways in aquatic or soil systems.

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